Product packaging for 3-Hydroxy-5-methylpicolinic acid(Cat. No.:CAS No. 672957-95-8)

3-Hydroxy-5-methylpicolinic acid

Cat. No.: B3055842
CAS No.: 672957-95-8
M. Wt: 153.14
InChI Key: HBRBGVUFTBZDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Product Overview 3-Hydroxy-5-methylpicolinic acid is a pyridine derivative with the molecular formula C 7 H 7 NO 3 and a molecular weight of 153.14 g/mol . It is supplied for research and development purposes and is strictly for laboratory use only. It is not intended for diagnostic, therapeutic, or any consumer applications. Research Context and Potential Applications Derivatives of picolinic acid are of significant interest in pharmaceutical and materials science research. For instance, 3-hydroxypicolinic acid is established as a useful matrix for nucleotide analysis in MALDI mass spectrometry and is involved in the synthesis of antiviral agents like favipiravir . Furthermore, picolinic acid serves as a key coformer in the development of pharmaceutical cocrystals and salts, a technique used to enhance the solubility, stability, and bioavailability of Active Pharmaceutical Ingredients (APIs) . Research into cocrystals, such as those involving gallic acid and picolinic acid, demonstrates how acid-pyridine heterosynthons can form stable crystalline structures with potential biological activity . As a functionalized picolinic acid, this compound may be utilized in similar exploratory research, including the synthesis of novel compounds with tailored properties for drug development and material science. Handling and Safety This compound requires careful handling. It is associated with the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated environment. It is recommended to store the product sealed in a dry environment at 2-8°C . Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3 B3055842 3-Hydroxy-5-methylpicolinic acid CAS No. 672957-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-5(9)6(7(10)11)8-3-4/h2-3,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRBGVUFTBZDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665064
Record name 3-Hydroxy-5-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672957-95-8
Record name 3-Hydroxy-5-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 3 Hydroxy 5 Methylpicolinic Acid

Chemical Synthesis Pathways for 3-Hydroxy-5-methylpicolinic Acid and its Structural Analogs

The synthesis of this compound and related substituted picolinic acids is a critical area of research, driven by their roles as versatile intermediates in medicinal chemistry and as functional molecules in bioanalysis. Methodologies range from building the heterocyclic core from acyclic precursors (de novo synthesis) to the selective modification of pre-existing pyridine (B92270) rings.

De Novo Synthesis Approaches and Synthetic Accessibility

De novo synthesis offers a powerful route to construct the picolinic acid scaffold from simple, readily available starting materials. One patented approach for preparing 3-hydroxypicolinic acid analogs involves a bromination-rearrangement reaction of furan-2-yl aminoacetates, which directly yields the core heterocyclic structure in a single chemical step. Another strategy begins with the reaction of 2-(furan-2-yl)-2-oxoacetic acid with an O-alkylhydroxylamine, followed by esterification and subsequent reduction to form an aminoester, which serves as a precursor to the picolinic acid ring system.

A different synthetic method has been developed for 3,4-substituted 2-picolinic acids, which can be adapted for analogs of this compound. This pathway starts with a substituted pyridine raw material, which undergoes an esterification reaction to produce a pyridine 2-ester compound. This intermediate is then hydrolyzed, typically using an alkaline solution followed by acidification, to yield the final substituted picolinic acid. The accessibility of various starting materials and the operational simplicity of these methods make them valuable for generating a library of structural analogs for further research.

Regioselective Functionalization Strategies

Regioselective functionalization allows for the precise modification of a specific position on the picolinic acid ring, which is essential for structure-activity relationship studies and for attaching probes or other functional moieties. For electron-deficient heteroaromatic rings like pyridine, radical addition processes can be harnessed for direct C-H functionalization. Systematic studies have shown that the regioselectivity of these reactions can be predicted and even tuned by modifying substituents and reaction conditions such as solvent and pH.

The inherent reactivity of the pyridine ring and its substituents can also be exploited. For instance, when synthesizing picolinamides from picolinic acid using thionyl chloride to generate the acyl chloride in situ, a competing regioselective chlorination at the 4-position can occur, yielding 4-chloro-picolinamides alongside the expected product. While sometimes an undesired side reaction, this highlights the potential for direct, regioselective halogenation under specific conditions. Furthermore, the carboxylic acid group itself can act as a directing group, guiding the functionalization to specific C-H bonds within the molecule before being potentially removed, a concept known as a "traceless directing group."

The hydroxyl group also offers a handle for regioselective modification. For example, catalyst-free methods have been developed for the highly regioselective acetylation of primary hydroxy groups on sugar rings using acetic acid at elevated temperatures. This principle of exploiting the differential reactivity of functional groups can be applied to selectively protect or modify the hydroxyl group of this compound while leaving the carboxylic acid or the pyridine ring intact for subsequent reactions.

Multi-Step Synthetic Design and Optimization

The creation of complex analogs of this compound often requires multi-step synthetic sequences where reaction steps and conditions are carefully planned and optimized. A typical multi-step design involves a logical sequence of reactions, often beginning with the construction of the core scaffold followed by a series of functional group interconversions and regioselective modifications.

A hypothetical multi-step synthesis could start with a de novo synthesis of the 3-hydroxypicolinic acid core. This would be followed by protection of one of the functional groups, for example, esterification of the carboxylic acid, to allow for selective reaction at the hydroxyl group. The subsequent step might involve a regioselective C-H functionalization on the pyridine ring. Finally, deprotection of the carboxylic acid would yield the desired complex analog.

Optimization is a critical component of multi-step synthesis. This involves adjusting reaction parameters to maximize yield and purity at each stage. For instance, in derivatization reactions for analytical purposes, the concentrations of the coupling agents, reaction time, and temperature are systematically varied to achieve complete conversion to the desired product. In esterification reactions, the choice of catalyst, solvent, and base can significantly impact reaction efficiency and prevent the formation of side products. The principles of retrosynthetic analysis, where one works backward from the target molecule to the starting materials, are invaluable in designing efficient and logical multi-step synthetic routes.

Advanced Derivatization Reactions of this compound for Research Applications

Derivatization is the process of chemically modifying a compound to enhance its properties for specific applications, such as improving its detection in analytical methods or creating probes for biological studies. The two key functional groups of this compound—the carboxylic acid and the hydroxyl group—provide versatile handles for a wide range of derivatization reactions.

Modification of Carboxylic Acid and Hydroxyl Groups

The carboxylic acid and hydroxyl moieties of this compound can be readily modified through standard organic reactions, primarily esterification and amidation.

Esterification: The carboxylic acid group can be converted into an ester. This is often achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, and heat. A wide array of more sophisticated methods exists to perform esterification under milder conditions. For example, peptide

Green Chemistry Principles in the Synthesis of Picolinic Acid Derivatives

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of heterocyclic compounds, including picolinic acid derivatives. These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources.

One of the key areas of development in the green synthesis of picolinic acid derivatives is the use of environmentally benign catalysts. For instance, research has demonstrated the utility of naturally occurring 2-picolinic acid itself as a non-toxic, commercially available, and sustainable hydrogen bond donor catalyst. chemicalbook.com In conjunction with a halide co-catalyst, it effectively facilitates the cycloaddition of carbon dioxide to epoxides, yielding cyclic carbonates. chemicalbook.com This process is notable for its ability to convert internal di-substituted epoxides, a challenging substrate class, with high yields and selectivity under relatively mild conditions. chemicalbook.com The catalyst system is also amenable to recycling and reuse for multiple cycles without a significant drop in reactivity, underscoring its practical applicability in sustainable chemical production. chemicalbook.com

Another significant advancement lies in the development and application of heterogeneous catalysts, which offer advantages in terms of separation, recovery, and reusability, thereby minimizing waste. Metal-Organic Frameworks (MOFs), such as UiO-66(Zr)-N(CH2PO3H2)2, have been successfully employed as nanoporous heterogeneous catalysts for the synthesis of picolinate (B1231196) and picolinic acid derivatives. nih.gov These catalysts can facilitate multi-component reactions under ambient temperature conditions, a marked improvement over conventional methods that often require elevated temperatures and homogeneous catalysts that are difficult to separate from the reaction mixture. nih.gov The recyclability of these MOF-based catalysts has been demonstrated, further cementing their role in the development of greener synthetic protocols. nih.gov

The principles of atom economy and the use of safer solvents are also central to the green synthesis of picolinic acid derivatives. The development of one-pot, multi-component reactions is a particularly effective strategy for enhancing atom economy, as it reduces the number of synthetic steps and purification stages, consequently minimizing solvent and energy consumption. nih.govwikipedia.org While many traditional syntheses rely on volatile organic compounds (VOCs), research is ongoing to replace these with greener alternatives such as water, ethanol (B145695), or supercritical fluids. For example, some syntheses of picolinate derivatives have been optimized to proceed efficiently in ethanol, a more environmentally friendly solvent. nih.gov

The following table summarizes key aspects of green chemistry principles applied to the synthesis of picolinic acid derivatives, drawing from research in the field.

Green Chemistry PrincipleApplication in Picolinic Acid Derivative SynthesisResearch Finding
Use of Renewable Feedstocks/Catalysts Employment of naturally occurring 2-picolinic acid as a catalyst.2-picolinic acid, a biodegradable and non-toxic compound, can catalyze the formation of cyclic carbonates from epoxides and CO2. chemicalbook.com
Catalysis Utilization of recyclable heterogeneous catalysts.Metal-Organic Frameworks (MOFs) like UiO-66(Zr)-N(CH2PO3H2)2 have been shown to be effective and reusable catalysts for picolinate synthesis. nih.govwikipedia.org
Atom Economy Development of multi-component, one-pot reactions.The synthesis of picolinate derivatives has been achieved through multi-component reactions, maximizing the incorporation of starting materials into the final product. nih.gov
Safer Solvents and Auxiliaries Performing reactions in environmentally benign solvents.Efficient synthesis of picolinate derivatives has been demonstrated in ethanol at ambient temperatures. nih.gov
Energy Efficiency Conducting reactions at ambient temperature and pressure.The use of highly active catalysts has enabled the synthesis of picolinate derivatives under mild conditions, reducing energy consumption. nih.gov

While direct studies on the green synthesis of this compound are not yet prevalent in the literature, the principles and methodologies established for other picolinic acid derivatives provide a clear and actionable framework for developing more sustainable synthetic routes to this important compound. The focus on recyclable catalysts, safer solvents, and energy-efficient reaction conditions will undoubtedly shape the future of its production.

Structural Characterization and Computational Analysis of 3 Hydroxy 5 Methylpicolinic Acid

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 3-hydroxy-5-methylpicolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. While specific data for this compound is not extensively available in the provided search results, analysis of the parent compound, 3-hydroxypicolinic acid, offers valuable insights. For instance, in metal complexes of 3-hydroxypicolinic acid, the ¹H and ¹³C NMR spectra are assigned by comparison with the free acid. researchgate.net The coordination of the ligand to a metal ion typically induces shifts in the NMR signals of the protons and carbons near the coordination sites (the nitrogen atom and the carboxylate group).

For a related compound, 3-methylpicolinic acid, ¹H and ¹³C NMR data have been reported. rsc.org This information can serve as a basis for predicting the spectral features of this compound, where the additional hydroxyl group would further influence the chemical shifts of the aromatic protons and carbons.

Compound ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm)
3-Chlorobenzoic acid13.34 (s, 1H), 7.79 (m, 2H), 7.70(m, 1H), 7.55(t, J = 8.08 Hz, 1H)166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37
3,4,5-Trimethoxybenzoic acid12.95 (s, 1H), 7.25 (s, 2H), 3.84 (s, 6H), 3.74(s, 3H)167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35
4-Methylbenzoic acid12.80(s, 1H), 7.84 (d, J = 6.48 Hz, 2H), 7.29 (d, J = 7.88 Hz, 2H) 2.36 (s, 3H)167.80, 143.46, 129.80, 129.55, 128.52, 21.55, 126.75
Cinnamic acid7.84 (d, J = 8.00 Hz, 1H), 7.59(dt, J =6, 3.6 Hz, 1H), 7.45(m, 1H), 7.28(s, 1H), 6.50(d, J = 16.00 Hz, 1H)172.67, 147.12, 134.05, 130.77, 128.98, 128.40, 117.38
2-Furoic acid7.90 (dd, J = 1.64, 0.76 Hz, 1H), 7.22 (dd, J = 3.48, 0.76 Hz, 1H), 6.64 (dd, J = 3.44, 1.72 Hz, 1H)159.81, 147.44, 145.38, 118.16, 112.52

Table 1: NMR Data for Related Carboxylic Acids rsc.org

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. For 3-hydroxypicolinic acid and its metal complexes, IR spectroscopy is used to characterize the coordination of the ligand. researchgate.netubc.ca The vibrational frequencies of the carboxylate group (COO⁻) are particularly informative. The asymmetric and symmetric stretching vibrations of this group are sensitive to the coordination environment.

FT-Raman spectroscopy has been utilized for the analysis of related compounds like 3-methylpicolinic acid. nih.gov The Raman spectrum provides complementary information to the IR spectrum, especially for non-polar bonds.

Technique Compound Key Observations
IR Spectroscopy3-Hydroxypicolinic acid metal complexesCharacterization of ligand coordination through shifts in carboxylate and pyridine (B92270) ring vibrations. researchgate.netubc.ca
FT-Raman Spectroscopy3-Methylpicolinic acidProvides data on the vibrational modes of the molecule. nih.gov

Table 2: Vibrational Spectroscopy Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV spectra of pyridine derivatives, such as pyridine-3,5-dicarboxylic acid, show characteristic absorption bands in the UV region. researchgate.net For metal complexes of 3-hydroxypicolinic acid, UV-Vis spectroscopy is used to study their electronic properties. ubc.ca The coordination of the ligand to a metal ion can lead to shifts in the absorption maxima and the appearance of new charge-transfer bands.

X-ray Crystallography of this compound and its Metal Complexes

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state. The crystal structure of 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase, an enzyme that acts on a similar substrate, has been determined, revealing a triclinic space group P1 with four molecules per asymmetric unit. nih.gov This highlights the capability of X-ray diffraction to elucidate the complex structures of molecules related to this compound. nih.gov

In the context of metal complexes, X-ray crystallography has been instrumental in determining the coordination modes of 3-hydroxypicolinic acid. researchgate.net For example, in a cobalt complex, [Co(Hhpic)₂(H₂O)₂], the solid-state structure was established by X-ray crystallography. ubc.ca Similarly, the crystal structure of a trialuminium complex with related ligands has been elucidated, showcasing complex coordination environments. researchgate.net These studies reveal that the deprotonated form of 3-hydroxypicolinic acid typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group. researchgate.net

Theoretical and Computational Chemistry Investigations

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental findings and provide deeper insights into the structural and electronic properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Properties

DFT calculations are widely used to predict molecular geometries, vibrational frequencies, and electronic properties of molecules. For various carboxylic acids, DFT calculations have been employed to analyze their structures and interactions. mdpi.com In the study of methylcyanodiacetylene, quantum chemical calculations at the DFT level were used to assist in the assignment of vibrational frequencies from IR and Raman spectra. researchgate.net

For this compound, DFT calculations could be used to:

Optimize the molecular geometry and predict bond lengths and angles.

Calculate the theoretical vibrational spectrum (IR and Raman) to aid in the interpretation of experimental data.

Determine the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

Investigate the structure and stability of its metal complexes.

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial to its function and interaction with other molecules. Conformational analysis involves identifying the stable conformers of a molecule and the energy barriers between them. This is often achieved through computational methods that map the potential energy surface of the molecule.

Intermolecular interactions are the forces that mediate the interaction between molecules, governing their aggregation in the solid state and their behavior in solution. These interactions include hydrogen bonding, van der Waals forces, and π-π stacking. The crystal structure of a compound, determined through techniques like X-ray diffraction, provides definitive information about these interactions in the solid state. nih.gov For instance, a study on the isomer 2-hydroxy-5-methylpyridine-3-carboxylic acid revealed that in the crystal lattice, two molecules interact via O-H···N hydrogen bonds, forming a characteristic eight-membered ring. nih.gov This study also highlighted the presence of an intramolecular O-H···O hydrogen bond. Such specific details are currently unavailable for this compound.

In the absence of dedicated research, a detailed, data-driven analysis of this compound's structural and computational characteristics remains an open area for future investigation.

Biosynthesis, Microbial Metabolism, and Natural Abundance of Picolinic Acid Derivatives

Natural Occurrence and Isolation from Biological Sources

Picolinic acid and its hydroxylated derivatives are significant natural products. Picolinic acid itself is a catabolite of the essential amino acid L-tryptophan via the kynurenine (B1673888) pathway in mammals and other organisms. asm.orgnih.gov Its isomer, 3-hydroxypicolinic acid, serves as an essential precursor and building block for the biosynthesis of various bacterial secondary metabolites, such as virginiamycin S and pristinamycin (B1678112) I. nih.govmdpi.com However, specific details regarding the natural occurrence and isolation of 3-hydroxy-5-methylpicolinic acid from biological sources are not extensively documented in current scientific literature. The focus of research has predominantly been on its unmethylated counterpart and other closely related pyridine (B92270) derivatives.

Microbial Degradation Pathways of Picolinic Acid Derivatives

Numerous microorganisms have evolved sophisticated pathways to degrade and utilize picolinic acid derivatives as a sole source of carbon, nitrogen, and energy. asm.org This metabolic capability is crucial for the recycling of these nitrogen-containing heterocyclic compounds in the environment.

A diverse range of bacteria capable of degrading picolinic acid has been isolated and identified. The Gram-negative bacterium Alcaligenes faecalis, particularly strain JQ135 isolated from municipal wastewater, has been extensively studied as a model organism for picolinic acid catabolism. nih.govnih.gov Other bacterial genera known to metabolize picolinic acid include Achromobacter, Arthrobacter, Burkholderia, Rhodococcus, and Streptomyces. asm.orgmdpi.com The identification of these microorganisms underscores the widespread nature of picolinic acid degradation pathways in various ecological niches.

The microbial degradation of picolinic acid is a multi-step enzymatic process that begins with the hydroxylation of the pyridine ring, a key step that prepares the stable aromatic structure for subsequent cleavage. mdpi.com In Alcaligenes faecalis JQ135, the degradation pathway has been elucidated in detail. nih.govbiorxiv.org

The catabolic sequence is as follows:

Initial Hydroxylation: Picolinic acid (PA) is first hydroxylated at the C-6 position to form 6-hydroxypicolinic acid (6HPA). This reaction is catalyzed by a picolinic acid dehydrogenase (PicA). nih.gov

Second Hydroxylation: 6HPA undergoes a second hydroxylation at the C-3 position, yielding 3,6-dihydroxypicolinic acid (3,6DHPA). This step is carried out by PicB, a four-component 6HPA monooxygenase. nih.gov

Decarboxylation: The resulting 3,6DHPA is then converted to 2,5-dihydroxypyridine (B106003) (2,5DHP) through the removal of its carboxyl group, a reaction catalyzed by the decarboxylase PicC. nih.govbiorxiv.org

Ring Cleavage: The pyridine ring of 2,5DHP is opened between the C-5 and C-6 positions by the 2,5DHP 5,6-dioxygenase, PicD. nih.gov

Final Degradation: The ring-cleavage product, N-formylmaleamic acid, is further processed by a series of enzymes—PicE (N-formylmaleamic acid deformylase), PicF (maleamic acid amidohydrolase), and PicG (maleic acid isomerase)—to ultimately yield fumaric acid, which enters the central tricarboxylic acid (TCA) cycle. nih.govmdpi.com

Table 1: Key Enzymes in the Picolinic Acid Degradation Pathway of Alcaligenes faecalis JQ135

EnzymeGeneFunctionSubstrateProduct
Picolinic Acid DehydrogenasePicAInitial 6-hydroxylationPicolinic Acid6-Hydroxypicolinic Acid
6HPA MonooxygenasePicB3-hydroxylation6-Hydroxypicolinic Acid3,6-Dihydroxypicolinic Acid
3,6DHPA DecarboxylasePicCDecarboxylation3,6-Dihydroxypicolinic Acid2,5-Dihydroxypyridine
2,5DHP 5,6-DioxygenasePicDPyridine ring cleavage2,5-DihydroxypyridineN-formylmaleamic acid
N-formylmaleamic acid deformylasePicEDeformylationN-formylmaleamic acidMaleamic acid
Maleamic acid amidohydrolasePicFAmidohydrolaseMaleamic acidMaleic acid
Maleic acid isomerasePicGIsomerizationMaleic acidFumaric acid

The enzymatic machinery for picolinic acid degradation is encoded by a dedicated set of genes, often organized into a functional cluster or operon. In Alcaligenes faecalis JQ135, this has been identified as the pic gene cluster, designated picRCEDFB4B3B2B1A1A2A3. nih.gov This cluster contains the structural genes for the enzymes detailed above (PicA-G) as well as regulatory components like PicR, a transcriptional repressor. nih.govresearchgate.net The discovery of homologous pic gene clusters in a wide range of Alpha-, Beta-, and Gammaproteobacteria suggests a common evolutionary origin for this metabolic pathway. nih.gov

The hydroxylation steps in the degradation of pyridine derivatives are frequently catalyzed by flavin-dependent monooxygenases (FMOs). nih.govresearchgate.net These enzymes use flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN) as a cofactor to activate molecular oxygen for the insertion of a hydroxyl group onto the substrate. researchgate.netnih.gov For instance, the degradation of 5-hydroxypicolinic acid in A. faecalis JQ135 involves HpaM, a monocomponent FAD-dependent monooxygenase that catalyzes an ortho-decarboxylative hydroxylation, converting the substrate directly to 2,5-dihydroxypyridine. asm.org Similarly, the PicB enzyme system, a four-component monooxygenase responsible for converting 6HPA to 3,6DHPA, relies on these principles for catalysis. nih.gov These FAD-dependent enzymes are central to the catabolism of aromatic and heterocyclic compounds in the environment. nih.gov

Biosynthetic Pathways Leading to this compound in Biological Systems

While the specific pathway for this compound is not fully detailed, the biosynthesis of its parent compound, 3-hydroxypicolinic acid (3-HPA), has been successfully reconstituted in vitro. nih.govrsc.org This pathway provides a foundational model for understanding how the core pyridine ring structure is assembled in nature.

The biosynthesis of 3-HPA starts with the amino acid L-lysine and involves a series of three enzymatic steps: nih.govrsc.org

Transamination: An L-lysine 2-aminotransferase initiates the pathway by converting L-lysine into an intermediate. nih.govmdpi.com

Hydroxylation: A two-component monooxygenase then hydroxylates an intermediate, piperideine-2-carboxylic acid, at the C-3 position. nih.govrsc.org

Dehydrogenation/Aromatization: Finally, a FAD-dependent dehydrogenase catalyzes the aromatization of the 3-hydroxyl dihydropicolinic acid intermediate to form the stable pyridine ring of 3-HPA. nih.govrsc.org

Crucially, this research demonstrated that 3-HPA is not formed by the direct hydroxylation of a pre-formed picolinic acid molecule, but rather through a carefully orchestrated sequence of hydroxylation and tautomerization of a cyclic lysine-derived intermediate. nih.govrsc.org The biosynthesis of this compound would presumably follow a similar pathway, with an additional enzymatic step responsible for the methylation at the C-5 position of one of the pathway intermediates, although the specific methyltransferase enzyme has not yet been characterized.

Advanced Analytical Methodologies for Research Applications of 3 Hydroxy 5 Methylpicolinic Acid

High-Sensitivity Chromatographic and Mass Spectrometric Quantification Methods

High-sensitivity quantification is paramount for understanding the roles and concentrations of 3-Hydroxy-5-methylpicolinic acid in biological and chemical systems. Liquid and gas chromatography, especially when coupled with mass spectrometry, provide the necessary selectivity and sensitivity for rigorous analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for analyzing non-volatile and thermally labile compounds like this compound. The technique offers high specificity and sensitivity, making it ideal for detecting trace amounts in complex mixtures. researchgate.netnih.gov Sample preparation for LC-MS/MS analysis typically involves an extraction of the analyte from the sample matrix, which can be achieved using protein precipitation with solvents like acetonitrile, followed by ultrafiltration. researchgate.netnih.gov

For analogous compounds, hydrophilic interaction liquid chromatography (HILIC) has proven effective. For instance, a method for a structurally related pyridyl-thiazolidine-carboxylic acid derivative utilized a glycan amide column, which is well-suited for retaining and separating polar compounds. researchgate.netnih.gov Gradient elution with a mobile phase consisting of water and acetonitrile, modified with an additive like formic acid to improve peak shape and ionization, is a common approach. researchgate.netnih.gov Detection is typically performed on a tandem mass spectrometer operating in a selected reaction monitoring (SRM) mode, which provides excellent selectivity and quantitative accuracy.

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Polar Pyridine (B92270) Carboxylic Acids This table is a composite based on methodologies for analogous compounds and does not represent a validated method for this compound itself.

ParameterSettingSource
Liquid Chromatography
ColumnX-Bridge Glycan BEH Amide (100 × 2.1 mm, 2.5 µm) researchgate.netnih.gov
Mobile Phase A0.1% Formic Acid in Water:Acetonitrile (95:5, v/v) researchgate.netnih.gov
Mobile Phase B0.1% Formic Acid in Water:Acetonitrile (5:95, v/v) researchgate.netnih.gov
Flow Rate0.3 mL/min researchgate.netnih.gov
Column Temperature20 °C researchgate.netnih.gov
Injection Volume10 µL upf.edu
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative nih.govnih.gov
Spray Voltage4400 V (Positive Mode Example) nih.gov
Capillary Temperature350 °C nih.gov
Scan TypeSelected Reaction Monitoring (SRM) nih.gov
Collision GasArgon nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, chemical derivatization is a mandatory step to convert the non-volatile analyte into a thermally stable and volatile derivative suitable for GC analysis. nih.govresearchgate.net

Common derivatization strategies for compounds containing hydroxyl and carboxylic acid groups involve silylation. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens on the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity of the analyte, increases its volatility, and improves its chromatographic behavior on standard non-polar GC columns. Another approach for hydroxy acids involves derivatization with reagents like 2,3,4,5,6-pentafluorobenzyl bromide. researchgate.net The optimization of derivatization conditions, including reaction time and temperature, is critical to ensure complete conversion and avoid the formation of byproducts. researchgate.net

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or refractive index (RI) detection can be employed for the quantification of this compound, particularly at higher concentrations. rsc.org A robust HPLC method requires careful selection of the stationary and mobile phases to achieve adequate separation from matrix components. Reversed-phase chromatography on a C18 column is a common starting point. rsc.orgresearchgate.net

For quantification, an internal standard, such as citric acid, can be added to the sample to correct for variations in injection volume and detector response. rsc.org The linearity of the method is established by creating calibration curves from standards of known concentrations, with correlation coefficients (R²) greater than 0.999 indicating excellent linearity. rsc.org While HPLC-UV is a simple and cost-effective method, its sensitivity and specificity are generally lower than those of mass spectrometric techniques. The presence of a chromophore in the pyridine ring of this compound makes it amenable to UV detection. rsc.org

Table 2: Example HPLC Conditions for Analysis of Hydroxy-Carboxylic Acids This table is based on a reported method for a related compound and serves as an illustrative example.

ParameterSettingSource
ColumnReversed-Phase C18 rsc.org
Mobile PhaseIsocratic or gradient elution with an acidic aqueous phase (e.g., 5 mM citric acid solution) and an organic modifier like acetonitrile. rsc.orgresearchgate.net
Flow Rate0.5 - 1.0 mL/min nih.gov
DetectionUV at an appropriate wavelength (e.g., 210 nm) or Refractive Index (RI) rsc.org
Internal StandardCitric Acid rsc.org
Injection Volume20 µL rsc.org
RepeatabilityIntra- and inter-day variations measured to ensure precision. rsc.org

Chemical Derivatization for Enhanced Chromatographic and Mass Spectrometric Detection

Chemical derivatization is a key strategy to overcome challenges in the analysis of this compound, such as poor chromatographic retention, low volatility, and inefficient ionization. researchgate.net

For LC-MS analysis, derivatization can significantly enhance the ionization efficiency of target analytes in the electrospray ionization (ESI) source, leading to substantial improvements in detection sensitivity. nih.govresearchgate.net Picolinic acid and its derivatives are effective reagents for derivatizing hydroxyl groups, creating picolinoyl esters. nih.govresearchgate.net These derivatives readily form protonated molecules [M+H]⁺ in positive-ion ESI, which greatly increases the signal intensity compared to the underivatized molecule. researchgate.net This strategy has been shown to allow for detection down to the picogram level for some analytes. nih.gov

For carboxylic acids, reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) or 2-picolyl amine can be used to form derivatives with improved chromatographic properties and MS response. upf.edunih.gov Derivatization with 3-NPH, for example, has been shown to proceed with nearly 100% efficiency for short-chain fatty acids, enabling reliable quantification. nih.gov The choice of derivatizing agent depends on the functional groups present in the analyte and the desired analytical outcome. For this compound, a dual derivatization approach might be necessary to modify both the hydroxyl and carboxylic acid moieties to achieve maximal sensitivity.

Analyzing this compound in complex research matrices such as plasma, urine, or environmental samples presents significant challenges due to the presence of interfering substances. upf.edunih.gov These matrices can cause signal suppression or enhancement in the MS source, leading to inaccurate quantification. researchgate.net Effective sample preparation is crucial to remove these interferences. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to clean up and concentrate the analyte before analysis. nih.govfda.gov

Chemical derivatization plays a vital role in improving analytical performance in these complex samples. nih.gov By altering the chemical properties of the analyte, derivatization can move its chromatographic peak to a region of the chromatogram with fewer matrix interferences. upf.edu Furthermore, the enhanced sensitivity achieved through derivatization can permit greater dilution of the sample extract, which in turn reduces the concentration of matrix components introduced into the MS system, mitigating matrix effects. researchgate.netnih.gov For instance, the analysis of carboxylic acids in cow feces and ruminal fluid was made more reliable by using 3-NPH derivatization, which yielded more accurate concentration measurements compared to other methods. nih.gov Similarly, derivatization of hydroxy acids in wine samples with pentafluorobenzyl bromide enabled their quantification by GC-MS at trace levels. researchgate.net

Isotopic Labeling and Tracing Techniques in Metabolic and Mechanistic Studies

Isotopic labeling is a powerful technique used to track the movement of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org By replacing one or more atoms in a molecule of interest with their isotope, researchers can follow the labeled compound through various biological processes. wikipedia.org For this compound, this methodology is indispensable for elucidating its biosynthetic origins, metabolic fate, and mechanism of action.

Stable, non-radioactive isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) are commonly employed. wikipedia.org These labeled precursors can be introduced into a biological system, and their incorporation into this compound and its downstream metabolites can be monitored using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This approach provides definitive insights into the metabolic pathways involved.

Metabolic Pathway Elucidation: The biosynthesis of related picolinic acid structures offers a template for how isotopic labeling could unravel the formation of this compound. For instance, the biosynthesis of 3-hydroxypicolinic acid has been shown to originate from L-lysine. rsc.org A similar investigation for this compound would likely involve feeding a culture of a producing organism (e.g., a specific bacterial or fungal strain) with isotopically labeled precursors. By analyzing the mass shifts in the resulting compound, the specific building blocks of the molecule can be identified.

For example, to determine the origin of the pyridine ring and the methyl group, a study could employ precursors labeled at specific positions. The following table illustrates a hypothetical experimental design for tracing the biosynthesis of this compound.

Table 1: Hypothetical Isotopic Labeling Strategy for Biosynthetic Studies

Labeled Precursor Isotope Target Moiety to Trace Expected Outcome if Incorporated Analytical Technique
L-Lysine ¹³C, ¹⁵N Pyridine ring backbone Increased mass of this compound corresponding to the number of incorporated labeled atoms. LC-MS, NMR
L-Methionine ¹³C, ²H C5-Methyl group Increased mass indicating the methyl group is derived from the S-adenosyl methionine (SAM) cycle. LC-MS

Mechanistic Studies: Isotopic labeling is also crucial for understanding the compound's mechanism of action. For instance, if this compound acts as a signaling molecule, labeled versions can be used to identify its binding partners. By exposing cells or cell lysates to labeled this compound and using techniques like affinity purification coupled with mass spectrometry, researchers can isolate and identify proteins or other biomolecules that directly interact with the compound. This is fundamental to understanding its biological function at a molecular level.

Furthermore, kinetic studies using isotopically labeled substrates can reveal the rates of enzymatic reactions involved in the compound's synthesis or degradation, providing a dynamic view of its metabolism. nih.gov

Method Validation and Quality Control in Analytical Research

To ensure that the quantification of this compound in research samples is accurate, reliable, and reproducible, the analytical method used must be rigorously validated. nih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. youtube.com This is a critical requirement for any quantitative analysis, particularly in complex biological matrices like plasma, urine, or microbial fermentation broths. nih.govthamesrestek.co.uk

A common and powerful technique for the quantification of small molecules like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation of an LC-MS/MS method involves assessing several key parameters, as outlined by international guidelines. medrxiv.org

Key Validation Parameters: The core parameters that must be evaluated during method validation are summarized below.

Table 2: Key Parameters for Analytical Method Validation

Parameter Description Acceptance Criteria (Typical)
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity & Range The ability to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at different concentrations. Mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day). Coefficient of Variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically a signal-to-noise ratio of ≥ 3.
Lower Limit of Quantification (LLOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Analyte response is at least 5-10 times the response of the blank. Accuracy and precision within ±20%.
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical response of extracted samples to the response of non-extracted standards. Should be consistent, precise, and reproducible.

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration should remain within ±15% of the initial concentration. |

Quality Control (QC) in Practice: During routine analysis, quality control is maintained by including QC samples at multiple concentration levels (low, medium, and high) in each analytical run. thamesrestek.co.uk These QC samples are prepared from a separate stock solution than the calibration standards. The results of the QC samples must fall within the pre-defined acceptance criteria for the run to be considered valid. The use of a stable isotope-labeled internal standard, such as Deuterium- or ¹³C-labeled this compound, is highly recommended to correct for variations in sample processing and instrument response, thereby improving the accuracy and precision of the method. nih.gov

Q & A

Q. What are the optimal synthetic pathways for 3-Hydroxy-5-methylpicolinic acid, and how can purity be ensured?

  • Methodology :
    • Route Selection : Start with pyridine derivatives (e.g., 5-methylpicolinic acid) and employ hydroxylation via metal-catalyzed oxidation (e.g., MnO₂ or Fe³⁺) under controlled pH .
    • Purification : Use recrystallization in ethanol/water mixtures or preparative HPLC with C18 columns to isolate high-purity fractions. Confirm purity via melting point analysis and NMR (¹H/¹³C) .
    • Challenges : Monitor for byproducts like over-oxidized quinoline derivatives, which can form under harsh conditions .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :
    • Structural Confirmation : Combine ¹H/¹³C NMR (DMSO-d₆ solvent) to identify hydroxyl (-OH) and methyl (-CH₃) groups. IR spectroscopy can validate O-H stretches (~2500–3300 cm⁻¹) .
    • Quantitative Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :
    • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at -20°C in amber vials to prevent photodegradation .
    • pH Sensitivity : Test solubility and stability in buffers (pH 2–10) via UV-Vis spectroscopy over 72 hours. Hydroxyl groups may degrade in strongly acidic/basic conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :
    • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) with purified proteins (e.g., kinases or GPCRs) .
    • Mutagenesis Studies : Pair computational docking (AutoDock Vina) with site-directed mutagenesis to identify critical residues for interaction .
    • Data Validation : Cross-validate results with orthogonal methods (e.g., fluorescence polarization) to address false positives .

Q. What computational strategies are effective for predicting the compound’s reactivity or metabolic pathways?

  • Methodology :
    • DFT Calculations : Model reaction pathways (e.g., hydroxylation or methylation) using Gaussian 16 with B3LYP/6-31G* basis sets .
    • Metabolite Prediction : Use software like Meteor (Lhasa Limited) to simulate Phase I/II metabolism, focusing on glucuronidation or sulfation at the hydroxyl group .
    • Limitations : Address discrepancies between in silico predictions and experimental LC-MS/MS data by refining force fields or solvent models .

Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodology :
    • Meta-Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality and identify confounding variables (e.g., cell line heterogeneity or assay protocols) .
    • Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) and use reference compounds (e.g., staurosporine) as internal controls .
    • Statistical Tools : Employ mixed-effects models to account for clustered data (e.g., multiple observations per study) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-5-methylpicolinic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-5-methylpicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.